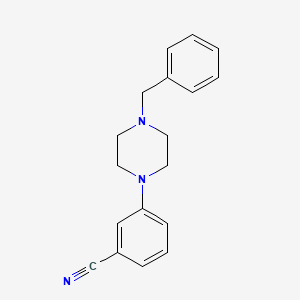

3-(4-Benzylpiperazin-1-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Benzylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C18H19N3 It is a derivative of piperazine, a heterocyclic amine, and benzonitrile, an aromatic nitrile

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 1-benzylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification and quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Benzylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMSO.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the nitrile group can lead to the formation of amides or amines, while oxidation of the piperazine ring can yield N-oxides.

Aplicaciones Científicas De Investigación

3-(4-Benzylpiperazin-1-yl)benzonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: It serves as a ligand in the study of receptor-ligand interactions.

Industrial Applications: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with similar structural features and biological activity.

N-(4-Benzylpiperazin-1-yl)benzamide: Another piperazine derivative with comparable pharmacological properties.

Uniqueness

3-(4-Benzylpiperazin-1-yl)benzonitrile is unique due to its specific combination of the piperazine and benzonitrile moieties, which confer distinct chemical and biological properties.

Actividad Biológica

3-(4-Benzylpiperazin-1-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C18H19N3

- CAS Number : 247118-08-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been shown to act as a topoisomerase I inhibitor , which is significant in the context of cancer therapeutics as topoisomerases are crucial for DNA replication and transcription .

Antituberculosis Activity

A notable study evaluated the antituberculosis activity of compounds related to this compound. The research indicated that para-substituted benzyl piperazines demonstrated significant activity against Mycobacterium tuberculosis. In particular, derivatives with the benzyl piperazine group were found to be more potent than their phenyl counterparts. The most active compound in this series had a minimum inhibitory concentration (MIC) of 0.0125 μg/mL against M. tuberculosis H37Rv .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlighted that:

- Para-substitution on the benzyl ring enhances biological activity.

- Compounds with smaller ring systems or different substituents exhibited varied levels of efficacy.

The following table summarizes key findings from SAR studies:

| Compound | Structure | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| 4c | Benzyl-piperazine at para-position | 0.0125 | Highly Active |

| 4k | Cyclopropyl methyl substitution | 0.05 | Moderately Active |

| 4h | Thiomorpholine analogue | 0.1 | Active |

| 4a | Morpholine analogue | 0.2 | Active |

In Vivo Studies

In vivo testing revealed that while some derivatives showed promising results in vitro, their rapid elimination limited their effectiveness in living organisms. For example, compound 4c had a half-life of approximately 1.1 hours, suggesting that modifications are necessary to enhance bioavailability and prolong serum half-life .

Case Study 1: Antituberculosis Efficacy

In a controlled experiment, several compounds were tested for their ability to reduce bacterial load in infected models. The control drug isoniazid significantly reduced bacterial counts, while selected derivatives from the benzyl series also demonstrated substantial efficacy, indicating their potential as therapeutic agents against tuberculosis .

Case Study 2: Topoisomerase Inhibition

Another study focused on the topoisomerase I inhibitory activity of related compounds, establishing that structural modifications could lead to enhanced potency against cancer cell lines. This finding suggests a dual role for compounds like this compound in both infectious disease and cancer treatment paradigms .

Propiedades

IUPAC Name |

3-(4-benzylpiperazin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c19-14-17-7-4-8-18(13-17)21-11-9-20(10-12-21)15-16-5-2-1-3-6-16/h1-8,13H,9-12,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZFSWIYQNWLJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470065 |

Source

|

| Record name | 3-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247118-08-7 |

Source

|

| Record name | 3-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.